molecular formula C7H13N3S B3165017 2-(Piperazin-1-yl)-4,5-dihydrothiazole CAS No. 895572-02-8

2-(Piperazin-1-yl)-4,5-dihydrothiazole

Cat. No.: B3165017
CAS No.: 895572-02-8
M. Wt: 171.27
InChI Key: VACVMVQDNTVDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)-4,5-dihydrothiazole is a heterocyclic compound that contains both piperazine and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of both nitrogen and sulfur atoms in its structure contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-4,5-dihydrothiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions. For example, the cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions would be optimized for yield and purity, and the process would be scaled up to meet industrial demands. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-4,5-dihydrothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the thiazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the 4,5-dihydrothiazole moiety exhibit significant anticancer properties. For instance, a novel class of thiazolinylphenyl-piperazines was synthesized and evaluated for their affinity towards serotonin receptors (5-HT1A) and their cytotoxic effects on human prostate and breast cancer cell lines. The results demonstrated that these compounds not only inhibited tumor growth but also showed selectivity towards non-transformed cells, making them promising candidates for cancer therapy .

Antimicrobial Properties

The thiazole ring, which is integral to the structure of 2-(Piperazin-1-yl)-4,5-dihydrothiazole, has been associated with various antimicrobial activities. In a study evaluating thiazole derivatives against multi-drug resistant strains such as MRSA, certain compounds exhibited potent activity with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like vancomycin . This suggests a potential application in treating infections caused by resistant bacterial strains.

Interaction with Serotonin Receptors

The interaction of this compound derivatives with serotonin receptors has been a focal point in understanding their pharmacological effects. The modifications in the dihydrothiazole structure have been shown to enhance receptor affinity and selectivity, which is crucial for developing effective therapeutic agents targeting psychiatric disorders and certain types of cancer .

Cytotoxic Mechanisms

The cytotoxicity observed in cancer cell lines can be attributed to the compounds' ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis. The thiazole nucleus has been linked to multiple biochemical pathways, including those regulating oncogenic processes .

Synthetic Approaches

The synthesis of this compound typically involves the reaction of piperazine derivatives with thiazole precursors under controlled conditions. Recent methodologies have improved yields and purity through optimized reaction conditions .

CompoundSynthesis MethodYield (%)Characterization Techniques
2aReaction with 2-aminoethane-1-thiol75NMR, MS
2bAcetylation of 2a80NMR, MS

Case Study: Anticancer Efficacy

A study conducted on various thiazolinylphenyl-piperazine derivatives revealed that compound 2b demonstrated a Ki value of 412 nM at the 5-HT1A receptor while also exhibiting significant cytotoxicity against androgen-independent prostate cancer cells. This highlights the dual therapeutic potential of these compounds in both neuropharmacology and oncology .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of thiazole derivatives showed that specific compounds from this class had MIC values ranging from 0.7 to 2.8 μg/mL against resistant bacterial strains, outperforming established antibiotics . This positions them as valuable candidates for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-4,5-dihydrothiazole involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a thiazole ring.

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a thiazole ring.

    2-(Piperazin-1-yl)naphtho[2,3-d]thiazole: Contains a naphtho-thiazole ring system.

Uniqueness

2-(Piperazin-1-yl)-4,5-dihydrothiazole is unique due to its specific combination of piperazine and thiazole rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets and offers potential advantages in drug design and development.

Biological Activity

2-(Piperazin-1-yl)-4,5-dihydrothiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a thiazole ring fused with a piperazine moiety, which is known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuropharmacological effects.

Chemical Structure

The structure of this compound can be represented as follows:

C7H10N2S\text{C}_7\text{H}_{10}\text{N}_2\text{S}

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. The compound may exert its effects through:

  • Inhibition of Enzymes : Targeting specific enzymes such as cyclooxygenase (COX) and kinases.
  • Modulation of Receptors : Acting as ligands for serotonin receptors (5-HT), influencing neurotransmitter dynamics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Viability Assays : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited an IC50 value indicative of potent activity (IC50 < 10 µM) against these cell lines .
Cell LineIC50 (µM)Mechanism
MCF-7<10Induction of apoptosis via caspase activation
HepG2<10Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies : Tests against a range of bacterial strains showed that this compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Neuropharmacological Effects

Research indicates that compounds containing piperazine moieties often exhibit neuropharmacological effects:

  • Serotonin Reuptake Inhibition : Similar compounds have shown potential as antidepressants by inhibiting serotonin reuptake. Studies suggest that this compound may act similarly, enhancing serotonin levels in synaptic clefts .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Antitumor Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications to the thiazole ring significantly enhanced anticancer activity against multiple tumor types .
  • Neuropharmacological Assessment : In vivo studies assessed the antidepressant potential of piperazine derivatives. The results indicated that compounds with similar structures to this compound effectively reduced immobility in forced swim tests, indicating potential antidepressant effects .

Properties

IUPAC Name

2-piperazin-1-yl-4,5-dihydro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-4-10(5-2-8-1)7-9-3-6-11-7/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACVMVQDNTVDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperazin-1-yl)-4,5-dihydrothiazole
Reactant of Route 2
2-(Piperazin-1-yl)-4,5-dihydrothiazole
Reactant of Route 3
2-(Piperazin-1-yl)-4,5-dihydrothiazole
Reactant of Route 4
2-(Piperazin-1-yl)-4,5-dihydrothiazole
Reactant of Route 5
2-(Piperazin-1-yl)-4,5-dihydrothiazole
Reactant of Route 6
2-(Piperazin-1-yl)-4,5-dihydrothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.